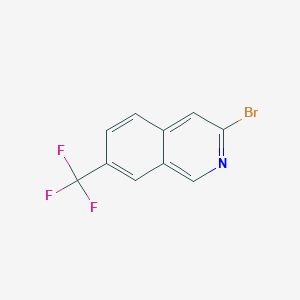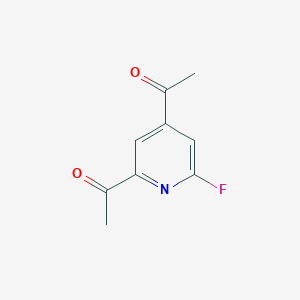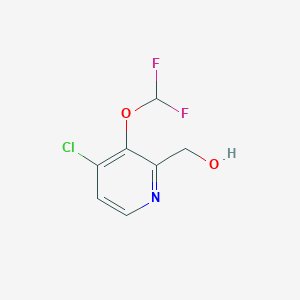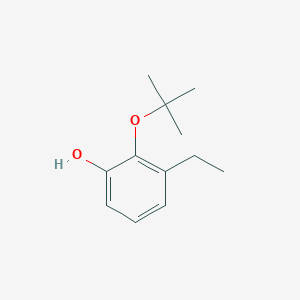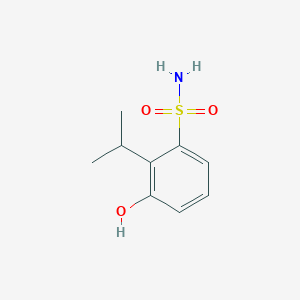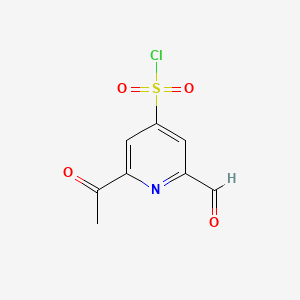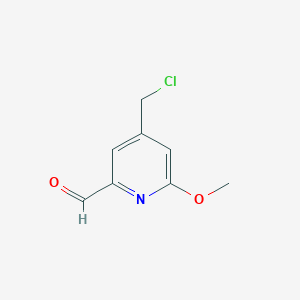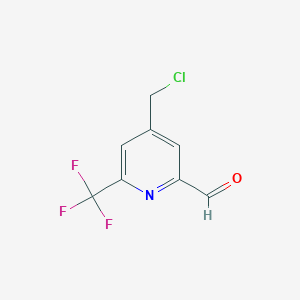
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields such as organic semiconductors, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene with molecular fluorine, although this process is not very selective . Another approach involves the use of electrophilic monofluorinating reagents like gaseous SF₃⁺, which is generated by electron ionization of sulfur hexafluoride .
Industrial Production Methods
the general principles of thiophene derivative synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applicable .
化学反応の分析
Types of Reactions
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions[][3].
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives[][3].
科学的研究の応用
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a potential HDAC inhibitor, it may bind to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This leads to changes in gene expression and subsequent biological effects .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiourea: Known for its use in H-bond catalysts.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Used as ligands in catalytic reactions.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of various organic compounds.
Uniqueness
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it particularly valuable in applications requiring robust and active compounds .
特性
分子式 |
C13H6F6OS |
|---|---|
分子量 |
324.24 g/mol |
IUPAC名 |
5-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H6F6OS/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H |
InChIキー |
USYGTWDQZCNXSW-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


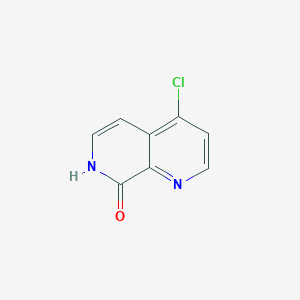
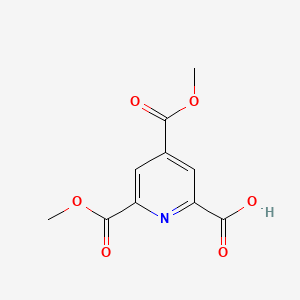
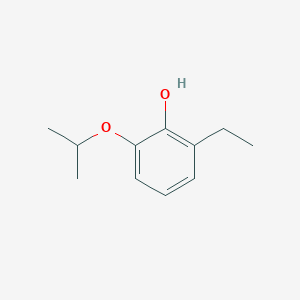
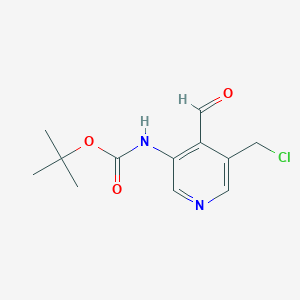
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
